Cas no 2305515-06-2 (N-(4-{4H,5H,6H,7H-thieno3,2-cpyridin-5-yl}phenyl)prop-2-enamide)
N-(4-{4H,5H,6H,7H-thieno3,2-cpyridin-5-yl}phenyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-[4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-2-propenamide
- EN300-26604314
- Z1938097417
- N-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}phenyl)prop-2-enamide
- 2305515-06-2
- N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide
- N-(4-{4H,5H,6H,7H-thieno3,2-cpyridin-5-yl}phenyl)prop-2-enamide
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- Inchi: 1S/C16H16N2OS/c1-2-16(19)17-13-3-5-14(6-4-13)18-9-7-15-12(11-18)8-10-20-15/h2-6,8,10H,1,7,9,11H2,(H,17,19)
- InChI Key: YJHMAKFHKRHUKN-UHFFFAOYSA-N
- SMILES: S1C=CC2=C1CCN(C1C=CC(=CC=1)NC(C=C)=O)C2
Computed Properties
- Exact Mass: 284.09833431g/mol
- Monoisotopic Mass: 284.09833431g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 60.6Ų
N-(4-{4H,5H,6H,7H-thieno3,2-cpyridin-5-yl}phenyl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26604314-1.0g |
N-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}phenyl)prop-2-enamide |
2305515-06-2 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
| Enamine | EN300-26604314-1g |
N-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}phenyl)prop-2-enamide |
2305515-06-2 | 90% | 1g |
$0.0 | 2023-09-13 |
N-(4-{4H,5H,6H,7H-thieno3,2-cpyridin-5-yl}phenyl)prop-2-enamide Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on N-(4-{4H,5H,6H,7H-thieno3,2-cpyridin-5-yl}phenyl)prop-2-enamide
N-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}phenyl)prop-2-enamide: A Comprehensive Overview
The compound N-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}phenyl)prop-2-enamide, with the CAS number NO2305515-06-2, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features and potential applications in drug development and advanced materials. Recent studies have highlighted its promising properties, making it a subject of intense research interest.
The molecular structure of this compound is characterized by a thienopyridine ring system fused with a phenyl group and an acrylamide moiety. The thienopyridine component, specifically the 4H,5H,6H,7H-thieno[3,2-c]pyridine ring, contributes to the compound's aromaticity and electronic properties. This arrangement facilitates interactions with biological targets and enhances its stability under various conditions. The acrylamide group further enhances the molecule's reactivity and solubility profiles.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of palladium-catalyzed cross-coupling reactions and nucleophilic substitution strategies. Researchers have optimized reaction conditions to achieve high yields and purity levels, which are critical for its application in biological assays and material fabrication.
In terms of physical properties, this compound exhibits remarkable thermal stability and fluorescence characteristics under UV light. These attributes make it a strong candidate for applications in optoelectronic devices and sensors. Additionally, its solubility in organic solvents has been optimized through careful design of the substituent groups.
Emerging research has explored the biological activity of this compound in various contexts. Studies conducted in vitro have demonstrated its potential as an inhibitor of key enzymes involved in metabolic pathways. Furthermore, preliminary in vivo studies suggest that it may exhibit selective toxicity towards certain types of cancer cells without significantly affecting healthy cells.
One of the most exciting developments involving this compound is its role in drug delivery systems. Scientists have investigated its ability to act as a carrier for therapeutic agents due to its biocompatibility and controlled release properties. These findings open new avenues for targeted drug delivery and personalized medicine.
From a materials science perspective, this compound has shown promise as a building block for advanced polymers and self-healing materials. Its ability to form stable covalent bonds under mild conditions makes it suitable for applications in sustainable materials development.
In conclusion, N-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}phenyl)prop-2-enamide represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and tunable properties continue to drive innovative research efforts aimed at unlocking its full potential in medicine and technology.
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